4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N-(3,3,5-trimethylcyclohexyl)thiazol-5-amine
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Overview
Description
4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common reagents used in these reactions include sulfur-containing compounds, chlorobenzene derivatives, and various amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The aromatic ring and the thiazole ring may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of thiazole compounds are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for compounds like 4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE would depend on its specific biological target. Typically, these compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and thiazole groups could play crucial roles in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE
- 4-(4-BROMOBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE
Uniqueness
The uniqueness of 4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-N-(3,3,5-TRIMETHYLCYCLOHEXYL)-1,3-THIAZOL-5-AMINE lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H27ClN2O4S3 |
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Molecular Weight |
491.1 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C20H27ClN2O4S3/c1-5-29(24,25)19-23-18(30(26,27)16-8-6-14(21)7-9-16)17(28-19)22-15-10-13(2)11-20(3,4)12-15/h6-9,13,15,22H,5,10-12H2,1-4H3 |
InChI Key |
VMNSHHFWDIAHCD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NC2CC(CC(C2)(C)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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